molecular formula C24H24O7 B10789097 Butyrolactonei

Butyrolactonei

Cat. No.: B10789097
M. Wt: 424.4 g/mol
InChI Key: NGOLMNWQNHWEKU-DEOSSOPVSA-N
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Description

Butyrolactone, also known as gamma-Butyrolactone, is an organic compound with the formula C₄H₆O₂. It is a hygroscopic, colorless, water-miscible liquid with a weak, characteristic odor. Butyrolactone is the simplest 4-carbon lactone and is mainly used as an intermediate in the production of other chemicals, such as N-methyl-2-pyrrolidone .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industry, butyrolactone is mainly produced via the Reppe process, which involves the condensation of acetylene and formaldehyde, and the Davy McKee process, which involves the hydrogenation of diethyl or dimethyl maleates .

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: Butyrolactone undergoes hydrolysis under basic conditions to form gamma-hydroxybutyrate.

    Reduction: It can be reduced to 1,4-butanediol using hydrogen in the presence of a catalyst.

    Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide solution.

    Reduction: Hydrogen gas and a metal catalyst such as palladium or nickel.

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products

Scientific Research Applications

Butyrolactone has a wide range of applications in scientific research:

Mechanism of Action

Butyrolactone acts as a prodrug for gamma-hydroxybutyrate. Once ingested, it is rapidly converted to gamma-hydroxybutyrate by lactonases in the body. Gamma-hydroxybutyrate then acts as a central nervous system depressant by binding to gamma-aminobutyric acid receptors and gamma-hydroxybutyrate receptors, leading to sedative and anesthetic effects .

Comparison with Similar Compounds

Similar Compounds

    Gamma-Hydroxybutyrate: A central nervous system depressant with similar sedative effects.

    Tetrahydrofuran: A cyclic ether with similar solvent properties but different chemical reactivity.

    1,4-Butanediol: A diol that can be synthesized from butyrolactone and has similar industrial applications.

Uniqueness

Butyrolactone is unique in its ability to act as a prodrug for gamma-hydroxybutyrate, making it valuable in both medical and recreational contexts. Its versatility as a solvent and intermediate in chemical synthesis also sets it apart from similar compounds .

Properties

Molecular Formula

C24H24O7

Molecular Weight

424.4 g/mol

IUPAC Name

methyl (2S)-4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate

InChI

InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-24(23(29)30-3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m0/s1

InChI Key

NGOLMNWQNHWEKU-DEOSSOPVSA-N

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)C[C@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)CC2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C(=O)OC)O)C

Origin of Product

United States

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